molecular formula C7H8ClN3O2 B1618383 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine CAS No. 53246-60-9

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine

Cat. No. B1618383
CAS RN: 53246-60-9
M. Wt: 201.61 g/mol
InChI Key: HFQXJEUTSLSDEC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine is a chemical compound that belongs to the hydrazine family. It is also known as CNPH, and its molecular formula is C7H8ClN3O2. This compound is widely used in scientific research for its unique properties and applications.

Mechanism Of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a decrease in the production of certain molecules that are involved in various physiological processes.

Biochemical And Physiological Effects

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to affect the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine in lab experiments include its relatively simple synthesis method, high purity, and unique properties. However, there are also some limitations to its use. For example, it can be toxic if not handled properly, and its mechanism of action is not fully understood.

Future Directions

There are many potential future directions for research involving 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine. Some possible areas of study include its use in the development of new drugs and pharmaceuticals, its effects on various physiological processes, and its potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals due to its unique properties.

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-10(9)6-3-2-5(8)4-7(6)11(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQXJEUTSLSDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343109
Record name 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine

CAS RN

53246-60-9
Record name 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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